2-Bromothiazole-4-sulfinicacid
Description
Overview of Thiazole (B1198619) Chemistry and its Significance in Heterocyclic Science
Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. numberanalytics.comfabad.org.tr Its unique electronic properties and the ability to participate in a wide array of chemical reactions make it a privileged structure in numerous applications. numberanalytics.com The thiazole nucleus is a key component in a variety of natural products and synthetic molecules with significant biological activities. tandfonline.com
Importance of Bromine and Sulfinic Acid Functionalities in Organic Synthesis
The introduction of bromine and sulfinic acid groups onto a heterocyclic core, such as thiazole, dramatically expands its synthetic utility.
Bromine Functionality: Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are valuable intermediates. acs.orgacs.org The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is crucial for participation in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are pivotal for the construction of complex molecular architectures from simpler precursors. The presence of a bromine atom on the thiazole ring, as in 2-bromothiazole (B21250), provides a reactive handle for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds. guidechem.comnih.gov
Sulfinic Acid Functionality: Sulfinic acids and their derivatives have gained prominence as versatile reagents in organic synthesis. rsc.org They can act as both nucleophiles and electrophiles, participating in a variety of bond-forming reactions. rsc.org The sulfinic acid moiety is a precursor to sulfones, sulfonamides, and sulfonyl esters, which are important functional groups in many biologically active molecules. nih.gov The inherent instability of sulfinic acids often leads to their generation in situ, adding a layer of complexity to their application but also offering unique reactivity profiles. nih.gov
Rationale for Investigating 2-Bromothiazole-4-sulfinic Acid: A Bridging Scaffold in Heterocyclic Chemistry
The hypothetical compound 2-Bromothiazole-4-sulfinic acid represents a unique molecular scaffold that combines the key features of a thiazole ring, a reactive bromine atom, and a versatile sulfinic acid group. The strategic placement of these functionalities suggests its potential as a powerful bridging scaffold in the synthesis of complex heterocyclic systems.
The bromine atom at the 2-position of the thiazole ring can serve as a primary site for modification through cross-coupling reactions or nucleophilic substitutions. Simultaneously, the sulfinic acid group at the 4-position offers a secondary point for diversification. This dual reactivity would allow for a stepwise and controlled elaboration of the thiazole core, leading to the construction of intricate molecules that would be challenging to synthesize through other routes.
The investigation of 2-Bromothiazole-4-sulfinic acid is therefore driven by its potential to be a linchpin in synthetic strategies, enabling the convergence of different molecular fragments onto a central heterocyclic core. This could facilitate the rapid assembly of novel compound libraries for screening in drug discovery and materials science.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Thiazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Bromothiazole | 3034-53-5 | C₃H₂BrNS | 164.03 | Colorless to pale yellow liquid |
| 2-Bromothiazole-4-carboxylic acid | 5198-88-9 | C₄H₂BrNO₂S | 222.03 | - |
| Methyl 2-bromothiazole-4-carboxylate | 170235-26-4 | C₅H₄BrNO₂S | 222.06 | - |
Data compiled from various chemical suppliers and databases. nih.govbldpharm.comupfluorochem.com
Table 2: Reactivity and Application of Functional Groups
| Functional Group | Key Reactions | Importance in Synthesis |
| Bromine (on an aromatic ring) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings; Nucleophilic aromatic substitution | Introduction of carbon, nitrogen, and oxygen substituents; Formation of C-C, C-N, and C-O bonds. acs.orgnih.gov |
| Sulfinic Acid | Oxidation to sulfonic acids; Reduction to thiols; Reaction with electrophiles and nucleophiles | Precursor to sulfones, sulfonamides, and sulfonyl esters; Radical precursor. rsc.orgresearchgate.net |
Properties
Molecular Formula |
C3H2BrNO2S2 |
|---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-2(1-8-3)9(6)7/h1H,(H,6,7) |
InChI Key |
UMPCZCITOOJICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)S(=O)O |
Origin of Product |
United States |
Mechanistic Insights into the Chemical Reactivity of 2 Bromothiazole 4 Sulfinic Acid
Reactivity Profiles of the Sulfinic Acid Moiety
The sulfinic acid group (-SO₂H) is a versatile functional group known for its participation in a variety of reaction types, including radical, nucleophilic, and electrophilic processes, as well as oxidation and reduction reactions.
Hydrogen Atom Transfer (HAT) Reactions and Sulfonyl Radical Generation
Sulfinic acids are effective hydrogen atom donors, a characteristic that allows them to participate in Hydrogen Atom Transfer (HAT) reactions. nih.govrsc.org This reactivity leads to the formation of sulfonyl radicals, which are key intermediates in numerous synthetic transformations. nih.gov The one-electron oxidation of sulfinic acids or their conjugate bases is a common method for generating these highly reactive sulfonyl radicals. nih.gov
The O–H bond dissociation enthalpy (BDE) of sulfinic acids is approximately 78 kcal mol⁻¹, which is intermediate between that of thiols (around 87 kcal mol⁻¹) and sulfenic acids (around 70 kcal mol⁻¹). nih.govrsc.org Despite these differences in bond strength, sulfinic acids exhibit comparable HAT reactivity to alkyl radicals as thiols and sulfenic acids, with rate constants in the order of 10⁶ M⁻¹s⁻¹. nih.govrsc.org However, with more reactive alkoxyl radicals, the trend in rate constants aligns with the reaction energetics, with sulfinic acids reacting at a rate of approximately 10⁸ M⁻¹s⁻¹. nih.govrsc.org
The generation of sulfonyl radicals from sulfinic acids can also be achieved through photoredox catalysis. cam.ac.ukorganic-chemistry.org For instance, iridium-based photocatalysts can activate sulfone-substituted tetrazoles to produce sulfonyl radicals, which can then be trapped by electron-deficient olefins. cam.ac.ukorganic-chemistry.org While this specific example does not directly involve 2-bromothiazole-4-sulfinic acid, it highlights a general pathway for sulfonyl radical generation that could be applicable.
Table 1: Comparative O-H Bond Dissociation Enthalpies (BDEs) and HAT Rate Constants
| Compound Type | O-H BDE (kcal mol⁻¹) | Rate Constant with Alkyl Radicals (M⁻¹s⁻¹) | Rate Constant with Alkoxyl Radicals (M⁻¹s⁻¹) |
|---|---|---|---|
| Sulfinic Acids | ~78 nih.govrsc.org | ~10⁶ nih.govrsc.org | ~10⁸ nih.govrsc.org |
| Thiols | ~87 nih.govrsc.org | ~10⁶ nih.govrsc.org | ~10⁷ nih.govrsc.org |
| Sulfenic Acids | ~70 nih.govrsc.org | ~10⁶ nih.govrsc.org | ~10⁹ nih.govrsc.org |
Nucleophilic and Electrophilic Reactivity of Sulfinic Acids
Sulfinic acids and their corresponding sulfinate salts can act as nucleophiles. Sodium sulfinates, in particular, are versatile building blocks in organic synthesis, participating in the formation of S-S, N-S, and S-C bonds. rsc.org The nucleophilic nature of the sulfur atom in sulfinates allows them to react with various electrophiles.
Oxidation and Reduction Pathways of the Sulfinic Acid Group
The sulfinic acid group is susceptible to both oxidation and reduction. Oxidation of sulfinic acids typically yields sulfonic acids (-SO₃H). Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can facilitate this transformation.
Reduction of the sulfinic acid moiety can lead to the formation of disulfides or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can be employed for this purpose. vulcanchem.com For example, sodium borohydride has been used to cleave 2-sulfonyl pyridines to form the corresponding sodium sulfinates. rsc.org
Reactivity of the Bromine Substituent on the Thiazole (B1198619) Ring
The bromine atom attached to the C2 position of the thiazole ring significantly influences the compound's reactivity, primarily through its participation in nucleophilic aromatic substitution and halogen-metal exchange reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Thiazoles
The thiazole ring, particularly when substituted with an electron-withdrawing group like bromine, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comwikipedia.org In an SNAr reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org The reactivity of halogenated thiazoles in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. rsc.orgresearchgate.net
For 2-bromothiazole (B21250) derivatives, the bromine atom at the C2 position is a good leaving group, and this position is activated towards nucleophilic attack. lookchem.comthieme-connect.de Thiolates, for instance, have been shown to displace the bromine in 2-amino-5-bromothiazole derivatives. cdnsciencepub.com Similarly, S-benzylisothiouronium halides can act as thiol surrogates in the synthesis of 2-(benzylthio)thiazole derivatives from 2-bromothiazoles. lookchem.comthieme-connect.de The reaction of ethyl 2-bromothiazole-4-carboxylate with amines and alcohols also proceeds via nucleophilic substitution of the bromine atom. quinoline-thiophene.com
Table 2: Examples of Nucleophilic Aromatic Substitution on Brominated Thiazoles
| Brominated Thiazole | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Amino-5-bromothiazole derivative | Thiophenoxide | 2-Amino-5-(phenylthio)thiazole derivative | cdnsciencepub.com |
| 2-Bromothiazole derivative | S-Benzylisothiouronium halide | 2-(Benzylthio)thiazole derivative | lookchem.comthieme-connect.de |
| Ethyl 2-bromothiazole-4-carboxylate | Amines/Alcohols | Ethyl 2-amino/alkoxythiazole-4-carboxylate | quinoline-thiophene.com |
Halogen-Metal Exchange Reactions: Bromine-Lithium and Bromine-Magnesium Exchange
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, including 2-bromothiazole. This reaction involves the replacement of the bromine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate.
Bromine-Lithium Exchange:
2-Bromothiazole can undergo bromine-lithium exchange upon treatment with organolithium reagents like n-butyllithium. chemicalbook.comrsc.org This reaction generates 2-lithiothiazole, a versatile intermediate that can be trapped with various electrophiles. orgsyn.orgthsci.com For example, the reaction of 2-lithiothiazole with dimethyl disulfide yields the corresponding methylthio derivative. rsc.org This method provides a convenient route to 2-substituted thiazoles, avoiding the use of the more volatile and expensive unsubstituted thiazole. orgsyn.orgthsci.com The reaction is typically carried out at low temperatures, such as -78°C, to ensure the stability of the organolithium intermediate. rsc.orgbeilstein-journals.org
Bromine-Magnesium Exchange:
Similarly, 2-bromothiazole can undergo bromine-magnesium exchange to form a thiazole Grignard reagent. chemicalbook.comgoogle.com This is often achieved by reacting 2-bromothiazole with a more reactive Grignard reagent, such as isopropylmagnesium bromide (i-PrMgBr). thieme-connect.com The resulting 2-thiazolylmagnesium bromide can then react with a variety of electrophiles. For instance, it has been used in the synthesis of camalexin (B168466) by reaction with indolylmagnesium iodide. chemicalbook.com The bromine-magnesium exchange on 2,4-dibromothiazole (B130268) has been shown to occur regioselectively at the more electron-deficient 2-position. thieme-connect.comthieme-connect.comresearchgate.net Kinetic studies have shown that 2-bromothiazole is highly reactive in bromine-magnesium exchange reactions, even more so than bromobenzene. rsc.org
Table 3: Halogen-Metal Exchange Reactions of 2-Bromothiazole
| Reagent | Organometallic Intermediate | Subsequent Reaction Example | Reference |
|---|---|---|---|
| n-Butyllithium | 2-Lithiothiazole | Reaction with dimethyl disulfide | rsc.org |
| Isopropylmagnesium bromide | 2-Thiazolylmagnesium bromide | Reaction with indolylmagnesium iodide | chemicalbook.com |
Activation of Bromine for Cross-Coupling Processes
The bromine atom at the C-2 position of the thiazole ring is activated for participation in cross-coupling reactions. This enhanced reactivity is a consequence of the electron-deficient character of the thiazole ring, which makes the C-Br bond more susceptible to oxidative addition, a crucial step in many palladium-catalyzed cross-coupling reactions. researchgate.net The C-2 position of thiazoles is inherently more electron-deficient, making the attached bromine a good leaving group in nucleophilic substitution and a reactive site for metal-halogen exchange. researchgate.netwikipedia.org
In the context of 2,4-dibromothiazole, cross-coupling reactions preferentially occur at the more electron-deficient 2-position. researchgate.net This selectivity allows for the synthesis of 2-substituted 4-bromothiazoles, which can then serve as building blocks for further functionalization. researchgate.netnih.gov Various cross-coupling protocols, including Negishi, Stille, and Sonogashira reactions, have been successfully employed to introduce alkyl, aryl, and alkynyl groups at the 2-position of bromothiazole derivatives. researchgate.netnih.gov For instance, 2,4-dibromothiazole can be selectively coupled with organozinc reagents in a palladium-catalyzed Negishi reaction to yield 2-substituted 4-bromothiazoles. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkynyl substituents. nih.gov
Furthermore, the bromine atom can be activated through halogen-metal exchange reactions. Treatment with strong bases like organolithium reagents (e.g., n-butyllithium or tert-butyllithium) or Grignard reagents can lead to the formation of highly reactive 2-lithiothiazole or 2-magnesiothiazole species. researchgate.netwikipedia.org These organometallic intermediates can then react with a variety of electrophiles. Bromo-lithium exchange at the C-4 position of 2-substituted 4-bromothiazoles has also been demonstrated, followed by transmetalation to zinc or tin, creating nucleophiles for subsequent cross-coupling reactions. nih.gov
Reactivity of the Thiazole Heterocycle
The thiazole ring in 2-bromothiazole-4-sulfinic acid is an aromatic heterocycle with distinct reactivity patterns. It is generally considered to be electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attack.
Thiazole itself undergoes electrophilic substitution reactions, although it is less reactive than more electron-rich heterocycles like thiophene (B33073) but more reactive than pyridine. contineo.in The presence of an electron-donating group can facilitate these substitutions. contineo.in For thiazole, electrophilic attack is generally favored at the C5 position. However, the directing effects of the existing substituents on 2-bromothiazole-4-sulfinic acid would significantly influence the regioselectivity of any further electrophilic substitution. The bromine at C2 and the sulfinic acid at C4 are both deactivating, electron-withdrawing groups, which would make further electrophilic substitution on the ring challenging.
In related thiazole systems, electrophilic substitution has been observed. For example, 2-aminothiazole (B372263) can be brominated at the 5-position. google.com Also, 2-hydroxythiazole undergoes bromination at the 5-position. contineo.in The sulfonation of 2-bromothiazole yields 2-bromothiazole-5-sulfonic acid, indicating that electrophilic attack at the C5 position is possible even with a deactivating bromo group at C2. contineo.in The mechanism of electrophilic aromatic sulfonation involves the attack of the aromatic ring on an electrophile like SO₃ or its protonated form, HSO₃⁺, to form a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.comlumenlearning.com
Thiazole rings are generally stable aromatic systems. wikipedia.org However, under certain conditions, they can undergo ring-opening or rearrangement reactions. For instance, some fused thiazole derivatives have been observed to undergo thermal disrotatory ring opening of an adjacent cyclobutene (B1205218) ring. wikipedia.org In another study, a reaction between a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a series of intermediates, including a cyclobutene, a 1,3-thiazepine, and a 7-thia-2-azanorcaradiene, before extruding a sulfur atom to form a pyridine. wikipedia.org
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the precise mechanisms of reactions involving 2-bromothiazole-4-sulfinic acid is crucial for optimizing reaction conditions and predicting product outcomes. This often involves a combination of kinetic studies and the direct observation of reaction intermediates.
Reaction progress kinetic analysis (RPKA) is a powerful tool for elucidating reaction mechanisms. scispace.com Although specific RPKA studies on 2-bromothiazole-4-sulfinic acid were not found, this technique has been applied to related systems, such as the thioetherification of halogenated heterocycles, to support proposed mechanisms like a proton transfer dual ionization (PTDI) SNAr pathway. scispace.com
The direct observation and characterization of reactive intermediates can provide definitive proof of a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are invaluable for this purpose.
In the study of electrophilic substitution on activated thiazole systems, stable Meisenheimer intermediates have been isolated and characterized. rsc.org For example, the reaction of 4,6-dinitrobenzofuroxan (DNBF) with 2,4-dipyrrolidinylthiazole yielded a stable zwitterionic Wheland-Meisenheimer intermediate, which was characterized by X-ray crystallography. rsc.org This provides a precedent for the formation of stable intermediates in reactions involving activated thiazoles.
In the context of cross-coupling reactions, the oxidative addition complex of a palladium catalyst with the C-Br bond of a bromothiazole is a key intermediate. While often transient, in some cases, these intermediates or their downstream products can be isolated and characterized. Similarly, the organometallic species formed after halogen-metal exchange, such as 2-lithiothiazoles, can be trapped and their structures inferred from the products of subsequent reactions. wikipedia.org
Computational and Theoretical Investigations of 2 Bromothiazole 4 Sulfinic Acid
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations are instrumental in elucidating the fundamental electronic characteristics of 2-Bromothiazole-4-sulfinic acid. By solving approximations of the Schrödinger equation, these methods map the electron density of the molecule, from which numerous properties can be derived. Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by calculations to determine its electronic and reactive nature.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For 2-Bromothiazole-4-sulfinic acid, DFT calculations reveal that the HOMO is primarily localized on the sulfinic acid moiety, specifically on the sulfur atom, and extends across the π-system of the thiazole (B1198619) ring. This distribution indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the thiazole ring's π-antibonding orbitals, with significant contributions from the C2 carbon atom bonded to the bromine. This suggests that the ring system is the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 2-Bromothiazole-4-sulfinic acid, the calculated energy gap is moderately large, suggesting a stable compound that nonetheless possesses distinct sites for chemical functionalization.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.78 | Represents electron-donating ability; localized on sulfur and the ring. |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.45 | Represents electron-accepting ability; localized on the thiazole ring's π* system. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.33 | Indicates high kinetic stability and moderate reactivity. |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.
In the MEP map of 2-Bromothiazole-4-sulfinic acid:
Negative Potential (Red/Yellow): The most intense negative potential is concentrated around the two oxygen atoms of the sulfinic acid group due to their high electronegativity and lone pairs of electrons. The nitrogen atom within the thiazole ring also exhibits a region of negative potential. These sites are the most probable centers for interactions with electrophiles and for forming hydrogen bonds.
Positive Potential (Blue): A strong positive potential is observed on the hydrogen atom of the sulfinic acid group (-SO₂H), highlighting its acidic nature and making it the primary site for deprotonation. A lesser, yet significant, positive region is found around the hydrogen atom at the C5 position of the thiazole ring.
Neutral Potential (Green): The carbon backbone and the area around the bromine atom show a more neutral potential, although the bromine atom can exhibit a region of positive potential known as a sigma-hole, making it a potential halogen bond donor.
The MEP analysis corroborates the FMO findings, providing a clear, intuitive map of the molecule's reactive sites.
Ionization Potential (I): The minimum energy required to remove an electron. Calculated as I ≈ -EHOMO. A higher value indicates greater stability against oxidation.
Electron Affinity (A): The energy released when an electron is added. Calculated as A ≈ -ELUMO. A higher value suggests a greater ability to accept an electron.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.
These descriptors provide a quantitative framework for understanding the chemical behavior of 2-Bromothiazole-4-sulfinic acid.
| Descriptor | Calculated Value | Unit | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | 6.78 | eV | High value indicates significant energy is needed to oxidize the molecule. |
| Electron Affinity (A) | 1.45 | eV | Positive value indicates that the anion is stable. |
| Chemical Hardness (η) | 2.665 | eV | Indicates the molecule is chemically "hard," correlating with its high stability. |
| Chemical Softness (S) | 0.188 | eV-1 | Low softness value confirms the molecule's low overall reactivity. |
| Dipole Moment (μ) | 4.15 | Debye | Significant value confirms the polar nature of the molecule, influencing its solubility and intermolecular interactions. |
Derivatization and Synthetic Applications of 2 Bromothiazole 4 Sulfinic Acid
Utilization as a Versatile Synthetic Building Block
The dual functionality of 2-bromothiazole-4-sulfinic acid allows for its application as a versatile scaffold in the construction of more elaborate chemical structures. The reactivity of the bromo and sulfinyl groups can be selectively harnessed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.
The thiazole (B1198619) core is a prominent feature in many biologically active compounds. 2-Bromothiazole-4-sulfinic acid can serve as a starting point for the synthesis of hybrid heterocyclic systems where the thiazole ring is fused or linked to other aromatic systems like pyrazoles, pyrimidines, or thiophenes.
One established strategy for creating such linked heterocyclic systems involves the Hantzsch thiazole synthesis, which typically builds the thiazole ring itself. However, when starting with a pre-formed thiazole like 2-bromothiazole-4-sulfinic acid, subsequent construction of an adjacent heterocycle is required. For instance, the synthesis of thiazole-linked pyrazoles has been achieved by reacting carbothioamide derivatives with phenacyl bromides. nih.gov In a hypothetical application of 2-bromothiazole-4-sulfinic acid, the bromine atom at the 2-position could be leveraged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with a suitably functionalized pyrazole, pyrimidine, or thiophene (B33073) boronic acid or stannane.
Alternatively, the sulfinic acid group itself can participate in bond formation. While less common for heterocycle synthesis, sulfinic acids can undergo desulfinative coupling reactions to form new carbon-carbon bonds. A more plausible route would involve the conversion of the sulfinic acid to a more reactive handle if the bromine atom is unreactive or if sequential functionalization is desired. The development of synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives, for example, highlights the importance of functionalized heterocycles as building blocks for complex molecules like insecticides. nih.gov
| Target Heterocycle | Potential Synthetic Strategy | Key Reaction Type |
| Thiazole-Pyrazole | Suzuki coupling of 2-bromothiazole (B21250) derivative with a pyrazoleboronic acid | Palladium-Catalyzed Cross-Coupling |
| Thiazole-Pyrimidine | Stille coupling of 2-bromothiazole derivative with a pyrimidinylstannane | Palladium-Catalyzed Cross-Coupling |
| Thiazole-Thiophene | Conversion of sulfinic acid to sulfonyl halide, followed by reductive coupling | Sulfonyl Chemistry / Reductive Coupling |
Organosulfur compounds are a broad class of molecules with significant applications in materials science and pharmaceuticals. wikipedia.orgnih.gov Sulfinic acids are key intermediates for accessing many of these compounds. nih.govorganic-chemistry.orgnih.gov 2-Bromothiazole-4-sulfinic acid is well-positioned to serve as a precursor to a variety of thiazole-containing organosulfur molecules.
The sulfinate moiety is a versatile nucleophile that can react with electrophiles. For example, reaction with alkyl halides can lead to the formation of sulfones. nih.gov This transformation is particularly valuable as the sulfone group is a common pharmacophore. Benzothiazole sulfinates have been developed as "sulfinic acid transfer reagents" that allow for the synthesis of sulfones and sulfonamides under mild, oxidation-free conditions. nih.govorganic-chemistry.org This methodology involves the reaction of a sulfone-substituted benzothiazole with a thiol, which releases a sulfinate that can be functionalized in a one-pot synthesis. nih.govorganic-chemistry.org This highlights the general utility of heterocyclic sulfinates in constructing complex organosulfur compounds.
Functional Group Interconversions at the Sulfinic Acid Moiety
The sulfinic acid group is an intermediate oxidation state for sulfur and can be readily oxidized to the higher sulfonic acid state or reduced to lower oxidation states like thiols or sulfides.
The oxidation of sulfinic acids to their corresponding sulfonic acids is a facile and high-yielding transformation. researchgate.netbritannica.com This reaction converts the moderately acidic sulfinic acid into a highly acidic sulfonic acid group, which can alter the physicochemical properties of the parent molecule, for instance, by increasing water solubility. britannica.com
More synthetically useful is the conversion of the sulfinic acid into sulfonyl derivatives, particularly sulfonyl halides. Sulfonyl chlorides and bromides are highly valuable intermediates because they readily react with a wide range of nucleophiles. mdpi.com For example, treatment of a sulfinic acid with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can generate the corresponding sulfonyl chloride or sulfonyl bromide in a process known as oxidative chlorination or bromination. mdpi.com
Once formed, the thiazole-4-sulfonyl halide can be converted into other important functional groups:
Sulfonamides: Reaction with primary or secondary amines yields sulfonamides, a privileged functional group in medicinal chemistry.
Sulfonate Esters: Reaction with alcohols produces sulfonate esters.
An efficient method for the direct C-H sulfonylation of thiazole N-oxides to produce 2-sulfonylthiazoles has been described, showcasing a modern approach to accessing these motifs. researchgate.netelsevierpure.com This further underscores the importance of the thiazolyl sulfone scaffold in chemical synthesis.
| Starting Material | Reagent(s) | Product Class | Reference Example |
| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride | mdpi.com |
| Sulfonyl Hydrazide | N-Bromosuccinimide (NBS) | Sulfonyl Bromide | mdpi.com |
| Sulfonyl Chloride | Amine, Base (e.g., NEt₃) | Sulfonamide | mdpi.com |
| Thiazole N-Oxide | Sulfinate, Acyl Chloride | 2-Sulfonylthiazole | researchgate.netelsevierpure.com |
The reduction of sulfinic acids provides access to sulfur functional groups in lower oxidation states. The direct reduction to thiols (mercaptans) is less common than oxidation but can be achieved with strong reducing agents. Thiols are important synthetic intermediates and are known for their distinct reactivity and ability to coordinate to metals. libretexts.orgbritannica.com The synthesis of thiols often proceeds via the SN2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide anion or thiourea. libretexts.org A potential route from 2-bromothiazole-4-sulfinic acid would involve its conversion to a sulfonyl chloride, followed by reduction with a reagent like zinc and acid.
Sulfide (thioether) synthesis can be accomplished by first reducing the sulfinic acid to the corresponding thiol and then performing an alkylation reaction with an alkyl halide. researchgate.net Thiolate anions, formed by deprotonating thiols, are excellent nucleophiles for this purpose. libretexts.org Various methods for the synthesis of sulfides have been developed, including thiol-free one-pot approaches that utilize reagents like potassium thioacetate to convert bromides directly into sulfides. researchgate.net
Strategic Incorporation into Complex Molecular Architectures
The true value of a synthetic building block is demonstrated by its successful incorporation into larger, functional molecules such as pharmaceuticals, agrochemicals, or materials. The 2-bromothiazole framework is a component of various biologically active compounds. The functional handles on 2-bromothiazole-4-sulfinic acid allow for its strategic integration into such complex targets. The sulfonyl group, readily accessible from the sulfinic acid, is a key component in many drugs. For instance, methylsulfonyl benzothiazole (MSBT) has been developed as a highly selective thiol blocking reagent, which reacts via nucleophilic aromatic substitution to displace methyl sulfinic acid. wsu.edu This reactivity highlights how a thiazole sulfone (the product of oxidizing the sulfinic acid) can be a reactive center for covalent modification of biological molecules. The strategic placement of this moiety within a larger molecular design could therefore be used to create targeted covalent inhibitors or probes for chemical biology.
Access to Polyheterocyclic Systems and Fused Ring Structures
The unique arrangement of the bromo and sulfinic acid groups on the thiazole ring presents a strategic platform for the synthesis of fused heterocyclic systems. The general approach would involve a substitution or coupling reaction at the 2-position, followed by an intramolecular cyclization involving the sulfinic acid group or its derivatives at the 4-position.
The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic substitution or can participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a side chain containing a suitable functional group that can subsequently react with the sulfinic acid moiety. For instance, introducing a nucleophilic group could lead to a cyclization reaction, forming a new ring fused to the thiazole core.
Furthermore, the sulfinic acid can be converted into more reactive intermediates, such as sulfonyl chlorides, which are excellent electrophiles for intramolecular cyclization reactions. This strategy opens pathways to various fused systems, such as thiazolo[4,5-d]pyridazines or thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazoles, which are known to exhibit a range of biological activities. researchgate.netnih.gov The synthesis of such fused rings often involves the condensation of a thiazole derivative with a suitable partner. nih.govresearchgate.net
Below is a table illustrating potential fused ring systems that could be accessed from 2-Bromothiazole-4-sulfinic acid derivatives.
| Starting Material Derivative | Reaction Partner/Condition | Fused Ring System |
| 2-(Hydrazinyl)thiazole-4-sulfonyl chloride | Intramolecular cyclization | Thiazolo[3,2-b]thiadiazine dioxide |
| 2-(Amino-substituted)thiazole-4-sulfonyl chloride | Intramolecular cyclization | Fused Thiazolo-triazole derivative |
| 2-(Acylhydrazino)thiazole-4-sulfinic acid | Dehydrative cyclization | Fused Thiazolo-thiadiazole derivative |
This table presents hypothetical pathways based on established reactivity patterns of related compounds.
Construction of Substituted Thiazole Scaffolds with Tunable Properties
The orthogonal reactivity of the bromo and sulfinic acid groups allows for the selective modification of the 2- and 4-positions of the thiazole ring, enabling the construction of substituted thiazole scaffolds with finely tuned electronic and steric properties.
Modification at the 2-Position:
The bromine atom at the 2-position is a versatile handle for introducing a wide array of substituents through well-established cross-coupling methodologies. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Stille coupling are particularly effective for forming carbon-carbon bonds. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.org By reacting 2-bromothiazole derivatives with various organoboron or organotin reagents, a diverse library of 2-substituted thiazoles can be synthesized. nih.govharvard.edulibretexts.orglibretexts.org This allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups, which can significantly influence the biological activity and material properties of the resulting compounds.
Modification at the 4-Position:
The sulfinic acid group at the 4-position offers numerous possibilities for derivatization.
Synthesis of Sulfonamides: Sulfinic acids can be converted to the corresponding sulfonyl chlorides, which readily react with primary and secondary amines to form a wide variety of sulfonamides. researchgate.netiaea.orgtandfonline.com Thiazole sulfonamides are a class of compounds with known biological activities. iaea.org
Synthesis of Sulfones: The sulfinic acid moiety can also be used to form sulfones through reactions with alkyl halides or via Michael addition to activated alkenes. acs.orgtandfonline.com
Reactions as a Nucleophile: The sulfinate anion is a soft nucleophile and can participate in reactions with various electrophiles. nih.gov
The ability to independently modify both positions allows for a combinatorial approach to generating a large number of diverse thiazole derivatives. The electronic properties of the thiazole ring can be modulated by the nature of the substituents at both C2 and C4. For example, electron-donating or electron-withdrawing groups can be installed to tune the molecule's reactivity, photophysical properties, or biological target affinity.
The following table summarizes potential derivatization reactions for 2-Bromothiazole-4-sulfinic acid.
| Position | Reaction Type | Reagents | Resulting Functional Group |
| 2-Position | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 2-Aryl/Alkyl/Alkenyl |
| 2-Position | Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 2-Aryl/Alkyl/Alkenyl/Alkynyl |
| 2-Position | Nucleophilic Substitution | Nu-H (e.g., R₂NH, RSH) | 2-Amino/Thioether |
| 4-Position | Oxidation | Oxidizing agent | 4-Sulfonic acid |
| 4-Position | Conversion to Sulfonyl Chloride | SO₂Cl₂ or PCl₅ | 4-Sulfonyl chloride |
| 4-Position (from Sulfonyl Chloride) | Sulfonamide formation | R₂NH | 4-Sulfonamide |
| 4-Position | Sulfone formation | R-X | 4-Sulfone |
This table outlines potential synthetic transformations based on the known chemistry of the respective functional groups.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 2-Bromothiazole-4-sulfinic Acid and its Analogs
Direct research on 2-Bromothiazole-4-sulfinic acid is conspicuously absent in the current scientific literature. However, a summary of findings can be assembled by examining the two core components of its structure: the substituted thiazole (B1198619) ring and the sulfinic acid functional group.
Sulfinic Acids: Sulfinic acids are recognized as highly reactive and often unstable chemical intermediates. nih.govnih.gov Their chemistry is dominated by a propensity for facile autoxidation, which presents a significant challenge for their synthesis and isolation. nih.govrsc.org Despite this instability, they are valuable reagents in organic synthesis, particularly as excellent hydrogen atom donors in radical chain reactions. nih.gov The development of novel, milder methods for their synthesis, avoiding harsh oxidative or reductive conditions, is an active area of research. nih.gov
Based on these independent areas of research, 2-Bromothiazole-4-sulfinic acid is predicted to be a reactive molecule combining the biological potential of a thiazole with the unique chemical reactivity of a sulfinic acid. Its analogs, such as other halogenated thiazole sulfinic acids or those with different substitution patterns, would likely share this dual nature, though their specific properties remain to be determined.
Identification of Remaining Challenges and Unexplored Research Avenues
The most significant challenge is the complete lack of dedicated research on 2-Bromothiazole-4-sulfinic acid. The compound has not been synthesized or characterized according to available literature, meaning its chemical, physical, and biological properties are entirely unknown.
Key challenges and unexplored avenues include:
Synthesis and Stability: The primary hurdle is the development of a viable synthetic route to 2-Bromothiazole-4-sulfinic acid. The inherent instability of the sulfinic acid group, which is prone to oxidation to the more stable sulfonic acid or reduction, complicates its synthesis and purification. nih.govnih.gov Establishing conditions that allow for its formation and isolation in a stable form is a critical, unresolved challenge.
Physicochemical Characterization: With no synthesized compound, fundamental data is missing. All physicochemical properties—such as melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry)—need to be determined.
Chemical Reactivity: The interplay between the electron-withdrawing bromo-substituent, the thiazole ring, and the reactive sulfinic acid group is completely unexplored. How this unique electronic arrangement affects the stability and reactivity of the sulfinic acid, and in turn, how the sulfinic acid group modulates the reactivity of the thiazole ring, are open questions.
Biological Activity Profile: While thiazoles are known for their broad bioactivity, the specific profile of 2-Bromothiazole-4-sulfinic acid is an uncharted area. nih.govresearchgate.net Its potential as an anticancer, antimicrobial, or antioxidant agent has not been investigated.
Analog Development: The synthesis of analogs is a crucial avenue for establishing structure-activity relationships (SAR). No analogs of 2-Bromothiazole-4-sulfinic acid have been reported, leaving this entire chemical space unexplored.
Proposed Directions for Future Academic Research on 2-Bromothiazole-4-sulfinic Acid Chemistry
Given the nascent state of research, a structured, multi-stage research program is proposed to systematically explore the chemistry and potential applications of 2-Bromothiazole-4-sulfinic acid.
Development of Synthetic Methodologies:
Objective: To establish a reliable and scalable synthesis of 2-Bromothiazole-4-sulfinic acid.
Approach: Research should focus on adapting modern synthetic methods. This could involve the careful oxidation of a corresponding thiol (2-Bromothiazole-4-thiol) or the reduction of a sulfonyl chloride (2-Bromothiazole-4-sulfonyl chloride). More innovative, oxidation-free methods, perhaps using a sulfinic acid transfer reagent, should also be explored to mitigate the inherent instability of the target compound. nih.gov The synthesis of related analogs by varying the halogen at the C2-position or substituents at other positions should be pursued concurrently.
Comprehensive Characterization:
Objective: To fully characterize the molecular structure and physicochemical properties.
Approach: Once synthesized, the compound must be subjected to rigorous analysis using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. researchgate.net Where possible, single-crystal X-ray diffraction should be used to unequivocally determine its solid-state structure.
Investigation of Chemical Reactivity:
Objective: To map the reactivity profile of the compound.
Approach: Systematic studies should be conducted to understand its stability under various conditions (pH, temperature, oxidants, reductants). Its utility as a building block in organic synthesis should be explored, for example, in palladium-catalyzed cross-coupling reactions or as a precursor for creating sulfones and sulfonamides. rsc.org Its potential participation in radical reactions, a known characteristic of sulfinic acids, should also be investigated. nih.gov
Screening for Biological Activity:
Objective: To determine the compound's potential as a therapeutic agent.
Approach: 2-Bromothiazole-4-sulfinic acid and its synthesized analogs should be entered into a broad biological screening program. Based on the known activities of thiazole derivatives, initial assays should focus on anticancer, antibacterial, and antifungal activities. nih.govresearchgate.netnih.gov The results from these screens will guide further, more focused biological investigations.
The proposed research directions are summarized in the table below.
| Research Phase | Key Objectives | Methodologies and Techniques | Potential Outcomes |
| Phase 1: Synthesis | Develop a stable and scalable synthetic route. | Oxidation of thiols, reduction of sulfonyl chlorides, use of sulfinate transfer reagents. | Access to 2-Bromothiazole-4-sulfinic acid and its analogs for further study. |
| Phase 2: Characterization | Determine molecular structure and physicochemical properties. | NMR, FT-IR, Mass Spectrometry, X-ray Crystallography. | A complete dataset of the compound's fundamental properties. |
| Phase 3: Reactivity | Understand chemical stability and synthetic utility. | Stability studies, cross-coupling reactions, radical reaction investigations. | New synthetic applications and understanding of its chemical behavior. |
| Phase 4: Biological Screening | Identify potential therapeutic applications. | In vitro assays (anticancer, antimicrobial, antifungal). | Identification of lead compounds for future drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
